6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-ol

CNS drug design physicochemical property permeability

6-(1,5-Dimethyl-1H-pyrazol-3-yl)pyrimidin-4-ol (CAS 2092264-40-7) is a heterocyclic building block comprising a pyrimidin-4-ol core linked at the 6-position to a 1,5-dimethyl-1H-pyrazol-3-yl moiety. With a molecular weight of 190.20 g/mol and a calculated XLogP3 of -0.3, this compound resides in a favorable polar property space for fragment-based and scaffold-hopping programs in medicinal chemistry.

Molecular Formula C9H10N4O
Molecular Weight 190.20 g/mol
Cat. No. B13347309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-ol
Molecular FormulaC9H10N4O
Molecular Weight190.20 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C)C2=CC(=O)NC=N2
InChIInChI=1S/C9H10N4O/c1-6-3-8(12-13(6)2)7-4-9(14)11-5-10-7/h3-5H,1-2H3,(H,10,11,14)
InChIKeyACFIMLMGHWLXST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1,5-Dimethyl-1H-pyrazol-3-yl)pyrimidin-4-ol – Core Scaffold Identity and Procurement Baseline


6-(1,5-Dimethyl-1H-pyrazol-3-yl)pyrimidin-4-ol (CAS 2092264-40-7) is a heterocyclic building block comprising a pyrimidin-4-ol core linked at the 6-position to a 1,5-dimethyl-1H-pyrazol-3-yl moiety [1]. With a molecular weight of 190.20 g/mol and a calculated XLogP3 of -0.3, this compound resides in a favorable polar property space for fragment-based and scaffold-hopping programs in medicinal chemistry [2]. It is commercially available from multiple vendors in research-grade purity (≥95%), indicating reproducible sourcing for hit-to-lead and lead-optimization campaigns . The scaffold maps onto multiple patent-defined pharmacophore families, including pyrazolyl-pyrimidine kinase inhibitor platforms (SYK, PIM, HPK1) and Slo-1 ion channel modulators [3][4]. However, the compound itself lacks published target-specific bioactivity data, meaning its differentiation occurs at the level of synthetic versatility, physicochemical profile, and its status as an undeveloped chemical starting point rather than as an established bioactive lead.

Why Generic Substitution Fails for 6-(1,5-Dimethyl-1H-pyrazol-3-yl)pyrimidin-4-ol in Scientific Procurement


Substituting 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-ol with a generic pyrazolylpyrimidine analog would introduce critical variability in three procurement-relevant dimensions. First, the 1,5-dimethyl substitution pattern on the pyrazole ring dictates both the conformational bias and the electron density at the pyrimidine 4-hydroxy tautomeric center, which in turn governs hydrogen-bond donor/acceptor geometry in target engagement [1]. Second, the topological polar surface area (TPSA) of 59.3 Ų and XLogP3 of -0.3 place this scaffold in a distinct CNS-accessible property window compared to the more lipophilic 2-cyclopropyl or 4-chloro derivatives that dominate the commercial analog space [2]. Third, the compound's tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4-one forms directly affects its reactivity in subsequent derivatization steps (O-alkylation vs. N-alkylation), which differs fundamentally from analogs where this tautomerism is blocked (e.g., 4-chloro, 4-amino, or 4-carbonitrile variants) [1]. These physicochemical and chemical reactivity distinctions mean that a researcher selecting a generic alternative without explicit verification risks irreproducible synthetic outcomes or misaligned structure-activity relationships.

Quantitative Evidence Guide for 6-(1,5-Dimethyl-1H-pyrazol-3-yl)pyrimidin-4-ol Versus Closest Analogs


Physicochemical Property Window: TPSA Advantage for CNS-Permeable Scaffold Design

6-(1,5-Dimethyl-1H-pyrazol-3-yl)pyrimidin-4-ol exhibits a topological polar surface area (TPSA) of 59.3 Ų, which falls within the ≤90 Ų threshold generally associated with favorable blood-brain barrier penetration [1]. In contrast, the commonly available analog 6-{5-amino-1-[(3-methylcyclobutyl)methyl]-1H-pyrazol-3-yl}pyrimidin-4-ol (CAS 2138566-92-2) carries a TPSA of 85.3 Ų, representing a 44% increase in polar surface area that may significantly reduce passive CNS permeability [2]. Meanwhile, 2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-ol, bearing an additional cyclopropyl group, has a higher molecular weight (230.27 g/mol vs. 190.20 g/mol) and a greater heavy atom count (17 vs. 14), pushing it further from fragment-like property space . For CNS-targeted fragment-based drug discovery programs, the lower TPSA and smaller molecular footprint of the target compound offer a measurable advantage in achieving ligand efficiency metrics.

CNS drug design physicochemical property permeability

Tautomeric Reactivity: Unblocked 4-Hydroxy Group Enables Divergent Derivatization

The pyrimidin-4-ol moiety in the target compound exists in tautomeric equilibrium with the pyrimidin-4-one form, enabling both O-alkylation and N-alkylation pathways depending on reaction conditions [1]. This is a critical differentiator from the widely available 4-chloro-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidine analog, where the chlorine substituent locks the reactivity toward nucleophilic aromatic substitution (SNAr) exclusively and precludes tautomer-directed chemoselectivity [2]. Similarly, the 4-carbonitrile and 4-carboxylate ester analogs lack the hydrogen-bond donor capacity of the hydroxyl group, eliminating their utility as metal-coordinating ligands . The predicted pKa of 7.58 ± 0.40 for the target compound further indicates that the hydroxyl proton is partially ionizable under physiological conditions, offering pH-dependent solubility modulation not available in the non-ionizable analogs [1].

synthetic versatility tautomerism library synthesis

Scaffold Alignment with Privileged Kinase Inhibitor Pharmacophores

The 6-(pyrazol-3-yl)pyrimidin-4-ol core maps onto the hinge-binding pharmacophore of multiple clinically relevant kinase inhibitor series. In the pyrazolylpyrimidine SYK inhibitor class, the most potent reported compounds achieve IC50 values of 0.7–33 nM against SYK kinase [1], with the optimized lead NMS-0963 reaching an IC50 of 3 nM and demonstrating high antiproliferative activity in SYK-dependent BaF3-TEL/SYK cells [2]. Notably, this pharmacophore class achieves selectivity over KDR, RET, JAK2, JAK3, and FLT3 kinases, with differential inhibition profiles dependent on the pyrazole substitution pattern [1]. The target compound, bearing the 1,5-dimethyl substitution but lacking the 2-aminopyrimidine motif present in NMS-0963, occupies an under-explored region of this pharmacophore space—a position that would be lost by selecting a fully elaborated analog that precludes systematic SAR exploration. The broader pyrazolyl-pyrimidine patent landscape covers PIM, HPK1, IRAK1/CKI, and Slo-1 targets, confirming the scaffold's multi-target privileged status [3][4].

kinase inhibitor pharmacophore mapping scaffold hopping

Commercial Availability and Procurement Reproducibility

6-(1,5-Dimethyl-1H-pyrazol-3-yl)pyrimidin-4-ol is listed by multiple independent suppliers including Life Chemicals (SKU F1967-3773, 95%+ purity) and was previously available from CymitQuimica/Biosynth [1]. The CAS registry number 2092264-40-7 provides unambiguous identity verification across supply chains. In contrast, closely related 4-functionalized analogs (4-chloro, 4-carbonitrile, 4-carboxylate) often have overlapping or ambiguous nomenclature, increasing the risk of incorrect compound procurement when specifications are not rigorously verified. The target compound's molecular formula (C9H10N4O) and exact mass (190.08546096 g/mol) are readily confirmable via LC-MS, providing a QC checkpoint that is simpler than for halogenated analogs where isotopic patterns complicate rapid identity confirmation [2].

procurement supply chain reproducibility

Prioritized Research and Industrial Application Scenarios for 6-(1,5-Dimethyl-1H-pyrazol-3-yl)pyrimidin-4-ol


CNS-Penetrant Kinase Inhibitor Fragment-Based Drug Discovery

Fragment-based screening programs targeting CNS kinases (e.g., LRRK2 in Parkinson's disease, CDK5 in neurodegeneration) can prioritize this scaffold based on its TPSA of 59.3 Ų—within the CNS MPO-desirable range—combined with its mapped alignment to pyrazolylpyrimidine kinase pharmacophores validated for SYK, PIM, and HPK1 [1][2]. The low molecular weight (190.20 g/mol) provides ample room for subsequent growth vectors while maintaining ligand efficiency.

Divergent Parallel Library Synthesis for Kinase Selectivity Profiling

The unblocked 4-hydroxy group enables parallel derivatization strategies (O-alkylation, Mitsunobu, sulfonation, phosphorylation) that are not accessible with the more common 4-chloro or 4-carbonitrile analogs [3]. Researchers can generate dozens of analogs from a single building block purchase to systematically probe the selectivity determinants across the SYK/JAK/FLT3 kinome panel where pyrazolylpyrimidines are known to exhibit differential inhibition profiles across a 50-fold potency range (IC50 0.7–33 nM) [2].

Metal-Chelating Pharmacophore Design for Metalloenzyme Targets

The pyrimidin-4-ol/pyrimidin-4-one tautomeric system, with its predicted pKa of 7.58, provides a pH-tunable metal-chelating motif suitable for designing inhibitors of metalloenzymes such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), or viral integrases [3]. The scaffold can serve as a zinc-binding group surrogate in fragment-merging strategies where the pyrazolyl ring simultaneously engages a hydrophobic recognition pocket.

Agrochemical Lead Generation Targeting Slo-1 Ion Channels

Patent RU2769448C2 establishes pyrazole pyrimidine derivatives as Slo-1 ion channel inhibitors with anthelmintic activity [4]. The target compound's substitution pattern (1,5-dimethyl on pyrazole, unsubstituted pyrimidine 2-position) represents a minimal pharmacophoric core suitable for agricultural lead optimization programs seeking to balance target potency with environmental degradability and non-target organism safety.

Quote Request

Request a Quote for 6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.